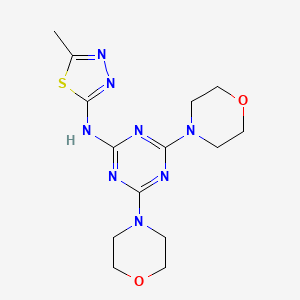![molecular formula C14H13BrN2O3S B11557711 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11557711.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, thiophene, and acetohydrazide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of 4-Bromo-2-methoxyphenol: This can be achieved by bromination of 2-methoxyphenol using bromine in the presence of a suitable solvent.
Preparation of 2-(4-Bromo-2-methoxyphenoxy)acetohydrazide: This involves the reaction of 4-bromo-2-methoxyphenol with chloroacetohydrazide under basic conditions.
Condensation with Thiophene-2-carbaldehyde: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetohydrazide with thiophene-2-carbaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Studies: It can be used to study the interaction of hydrazone derivatives with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-Bromo-2-methoxyphenol: A simpler compound with similar functional groups.
2-(4-Bromo-2-methylphenoxy)acetohydrazide: A related compound with a methyl group instead of a methoxy group.
4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: A more complex derivative with additional functional groups.
Uniqueness
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both the thiophene and hydrazone groups, which can confer specific biological activities and chemical reactivity not found in simpler analogs.
特性
分子式 |
C14H13BrN2O3S |
|---|---|
分子量 |
369.24 g/mol |
IUPAC名 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-19-13-7-10(15)4-5-12(13)20-9-14(18)17-16-8-11-3-2-6-21-11/h2-8H,9H2,1H3,(H,17,18)/b16-8+ |
InChIキー |
DRNZBHGVFPMPRK-LZYBPNLTSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CS2 |
正規SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide](/img/structure/B11557628.png)
![N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B11557631.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11557642.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline](/img/structure/B11557644.png)
![4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11557650.png)
![2,6-dibromo-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11557652.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11557656.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11557658.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11557668.png)
![2-(2,5-Dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11557670.png)
![4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol](/img/structure/B11557671.png)

![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11557679.png)
![[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B11557681.png)
